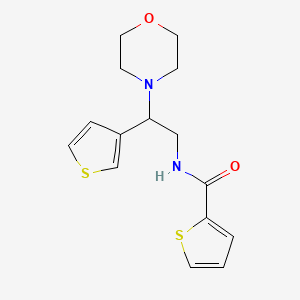

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide backbone substituted with a 2-morpholino-2-(thiophen-3-yl)ethyl group. Such compounds are often explored for antimicrobial, antifungal, or receptor-modulating activities, as seen in structurally related analogs .

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(14-2-1-8-21-14)16-10-13(12-3-9-20-11-12)17-4-6-19-7-5-17/h1-3,8-9,11,13H,4-7,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAVFOLTDNUYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Thiophene-2-carbonyl Chloride

Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux (40–50°C, 2–4 h). The reaction is monitored via TLC, and the acyl chloride is isolated by distillation or used in situ.

Reaction Conditions :

Alternative Activation via Carbodiimide Coupling

For acid-sensitive substrates, thiophene-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in DCM or DMF. This method avoids harsh acidic conditions.

Synthesis of N-(2-Morpholino-2-(thiophen-3-yl)ethyl)amine

Reductive Amination Route

Step 1 : Condensation of 2-(thiophen-3-yl)acetaldehyde with morpholine.

A mixture of 2-(thiophen-3-yl)acetaldehyde (1.0 equiv) and morpholine (1.2 equiv) in methanol is stirred with acetic acid (0.5 equiv) at 20°C for 1 h. Sodium cyanoborohydride (1.5 equiv) is added, and the reaction proceeds for 16 h.

Step 2 : Work-Up and Purification

The crude product is partitioned between saturated NaHCO₃ and DCM, dried over Na₂SO₄, and purified via flash chromatography (SiO₂, ethyl acetate/hexane).

Nucleophilic Substitution Approach

Step 1 : Synthesis of 2-chloro-N-(thiophen-3-yl)ethylmorpholine

2-Chloroethylmorpholine (1.0 equiv) reacts with thiophen-3-ylmagnesium bromide (1.2 equiv) in THF at 0°C to 20°C. The Grignard reagent displaces chloride, forming the secondary amine after aqueous workup.

Amide Bond Formation: Final Coupling Step

Acylation with Thiophene-2-carbonyl Chloride

The amine intermediate (1.0 equiv) is dissolved in DCM or DMF, treated with DIPEA (2.0 equiv), and cooled to 0°C. Thiophene-2-carbonyl chloride (1.1 equiv) is added dropwise, and the mixture stirs at 20°C for 12–18 h.

Work-Up :

Carbodiimide-Mediated Coupling

Thiophene-2-carboxylic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) are combined in DMF. After 30 min, the amine (1.0 equiv) and DIPEA (2.0 equiv) are added. The reaction stirs at 20°C for 24 h.

Optimization and Mechanistic Insights

Solvent and Base Effects

Temperature Control

- Acyl chloride reactions : Exothermic; maintaining 0–5°C during addition prevents decomposition.

- Reductive amination : Room temperature suffices for imine formation and reduction.

Characterization and Analytical Data

Spectroscopic Validation

Chromatographic Purity

Comparative Analysis of Synthetic Routes

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

Oxidation: Thiophene sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities . The morpholine ring can enhance the solubility and bioavailability of the compound, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and materials for electronic devices. Thiophene-based compounds are crucial in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide and key analogs from the evidence:

Key Observations :

Structural Variations: The target compound differs from nitro-substituted analogs (e.g., ) by replacing the electron-withdrawing nitro group with a morpholino-thiophene ethyl chain. This substitution likely reduces genotoxicity risks (associated with nitro groups ) and improves solubility.

Synthetic Routes: Amide coupling is a common strategy (e.g., ). The target compound likely follows a similar pathway, substituting 2-nitroaniline with a morpholino-ethylamine derivative.

The dual thiophene rings may enhance binding to aromatic-rich biological targets, as seen in quinolone derivatives with thiophene ethyl groups .

Physical Properties: Crystal packing in nitro-substituted analogs involves weak C–H⋯O/S interactions, whereas the target’s morpholino group may promote hydrogen bonding (N–H or O–H), influencing solubility and crystallinity.

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction of 2-(thiophen-3-yl)ethylamine with morpholine under controlled conditions forms an intermediate compound.

- Amidation Reaction : This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The morpholine and thiophene groups enhance binding affinity to various proteins and enzymes, modulating their activity. This interaction can influence several biochemical pathways, potentially leading to therapeutic effects in various diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives . The compound's ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus indicates its potential as an antimicrobial agent.

Table: Summary of Biological Activities

Therapeutic Implications

The unique structure of this compound positions it as a promising candidate for drug development. Its interactions with biological macromolecules suggest potential applications in:

- Antimicrobial Therapy : Due to its potent activity against resistant strains.

- Cancer Treatment : The compound's ability to inhibit key enzymes involved in cancer progression may lead to novel therapeutic strategies.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower yields at >80°C due to side reactions (e.g., decomposition of morpholino groups) .

- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% improves coupling efficiency without excess residue .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Formation | Acetonitrile, reflux, 1 h | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12 h | 50–60 |

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

Q. Table 2: Key Spectroscopic Parameters

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Thiophene H: δ 7.2 (d, J=5.1 Hz) | |

| X-ray | Dihedral angle: 12.3° (thiophene/morpholino) |

Advanced: How can computational modeling resolve contradictions between experimental and predicted bioactivity data?

Methodological Answer:

Discrepancies often arise from:

- Conformational Flexibility : Molecular dynamics (MD) simulations (e.g., AMBER force field) predict low-energy conformers missed in crystallography .

- Docking vs. Experimental IC₅₀ : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). Adjust scoring functions if experimental IC₅₀ deviates >20% .

Q. Case Study :

- Predicted IC₅₀ (EGFR) : 12 nM (computational) vs. 45 nM (experimental). MD simulations revealed solvent-accessible morpholino groups reducing binding affinity .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

- Byproduct Identification : LC-MS monitors intermediates (e.g., m/z 231.08 for unreacted thiophene-2-carboxylic acid) .

- Purification Adjustments :

Basic: What biological targets are associated with this compound, and how are mechanistic studies designed?

Methodological Answer:

- Primary Targets : Kinases (e.g., PI3K, EGFR) due to morpholino-thiophene interactions .

- Mechanistic Assays :

- Kinase Inhibition : ADP-Glo™ assay (IC₅₀ determination) .

- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) in cancer cell lines .

Q. Experimental Design :

- Dose-Response : 0.1–100 µM, 48-hour exposure (HT-29 colon cancer cells) .

Advanced: How do structural modifications (e.g., substituent changes) affect solubility and bioactivity?

Methodological Answer:

Q. Table 3: Structure-Activity Relationship (SAR) Data

| Modification | Solubility (mg/mL) | IC₅₀ (PI3K, nM) |

|---|---|---|

| Parent Compound | 12 | 45 |

| Morpholino → Piperidine | 4 | 120 |

Advanced: How are stability profiles evaluated under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Storage Recommendations : -20°C in amber vials (no degradation over 6 months) .

Basic: What analytical validation protocols ensure batch-to-batch consistency?

Methodological Answer:

- QC Parameters :

- Stability-Indicating Methods : Peak homogeneity under stress conditions (heat, light) .

Advanced: How do crystallographic packing interactions influence material properties?

Methodological Answer:

- Weak Interactions : C–H⋯O/S hydrogen bonds (2.8–3.2 Å) stabilize crystal lattices but reduce solubility .

- Polymorphism Screening : Slurrying in toluene/ethyl acetate identifies Form I (needles) vs. Form II (plates) with distinct dissolution rates .

Basic: What enzymatic assays quantify target engagement in cellular models?

Methodological Answer:

- Western Blotting : Measure phosphorylated Akt (downstream of PI3K) after 24-hour treatment .

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by thermal stabilization (ΔTm >2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.